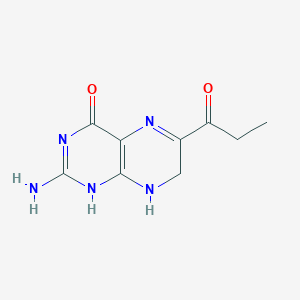

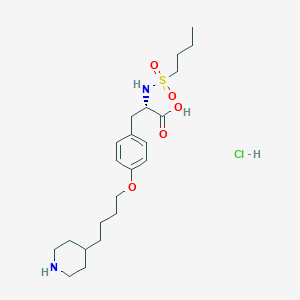

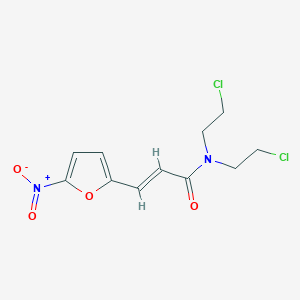

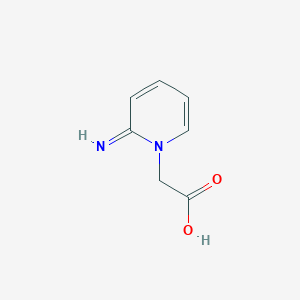

![molecular formula C6H10O B156100 Bicyclo[3.1.0]hexan-3-ol CAS No. 89489-26-9](/img/structure/B156100.png)

Bicyclo[3.1.0]hexan-3-ol

Vue d'ensemble

Description

Bicyclo[3.1.0]hexan-3-ol is a structural motif that appears in various synthetic compounds with potential biological activity. The bicyclic structure is characterized by a three-carbon bridge and a hydroxyl group, which can serve as a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexan-3-ol derivatives has been achieved through various methods. An intramolecular olefin keto-carbene cycloaddition reaction was used to create the bicyclo[3.1.0]hexane template necessary for the synthesis of carbocyclic nucleosides, which are conformationally locked in the Southern hemisphere of the pseudorotational cycle . Additionally, organo-selenium reagents have been employed to induce radical ring-opening intramolecular cyclization, leading to the formation of 3-oxabicyclo[3.1.0]hexan-2-ols . The use of allylSmBr with different additives has also been shown to selectively construct bicyclo[3.1.0]hexan-1-ols with excellent diastereoselectivities .

Molecular Structure Analysis

The molecular structure of bicyclo[3.1.0]hexan-3-ol derivatives has been studied using various techniques. For instance, the molecular structures of cis- and trans-3-chloro-bicyclo[3.1.0]-hexane were investigated by gas electron diffraction and molecular mechanics calculations, revealing a boat/chair conformational mixture for the cis isomer and a boat conformer for the trans isomer . The crystal structure of methyl exo-bicyclo[3.1.0]hexane-6,6-dicarboxylate showed a boat-like conformation for the bicyclo[3.1.0]hexane fragment .

Chemical Reactions Analysis

Bicyclo[3.1.0]hexan-3-ol and its derivatives undergo various chemical reactions that are useful in organic synthesis. For example, azabicyclo[3.1.0]hexane-1-ols can be used as intermediates for the asymmetric synthesis of biologically active compounds, undergoing selective rearrangement and ring cleavage to lead to different types of pyrrolidinones and dihydropyridinones . Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives have been described, utilizing intramolecular cyclopropanation as the key step .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.1.0]hexan-3-ol derivatives are influenced by their unique structural features. The conformational study of N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide revealed that the bicyclo[3.1.0]hexane skeleton exists in a boat conformation, and the five-membered ring system is appreciably flattened compared to cyclopentane . The synthesis of bicyclo[3.1.0]hexan-2-ones by manganese(III) oxidation in ethanol has been reported, which is a testament to the reactivity of these compounds under oxidative conditions .

Applications De Recherche Scientifique

1. Synthesis of Bicyclo[3.1.0]hexanes

- Summary of Application: Bicyclo[3.1.0]hexanes are synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . These are prevalent scaffolds in natural products and synthetic bioactive compounds .

- Methods of Application: The synthesis involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .

- Results or Outcomes: The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This method grants fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .

2. Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one

- Summary of Application: A practical and scalable synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one has been developed .

- Methods of Application: The process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene to give the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .

- Results or Outcomes: This process has been successfully demonstrated on a multi-kilogram scale .

3. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5

- Summary of Application: Pre-clinical evidence suggests that inhibition of MMP-13 could be useful in osteoarthritis and rheumatoid arthritis .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Synthesis of Tetrahydrofuran or Pyrrolidine Derivatives

- Summary of Application: Bicyclo[3.1.0]hexan-3-ol can be used in the synthesis of tetrahydrofuran or pyrrolidine derivatives .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

5. Pauson–Khand Reactions

- Summary of Application: Bicyclo[3.1.0]hexan-3-ol can be used in Pauson–Khand reactions .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Synthesis of Carbocycles

- Summary of Application: Bicyclo[3.1.0]hexan-3-ol can be used in the synthesis of carbocycles .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

Orientations Futures

The future directions for “Bicyclo[3.1.0]hexan-3-ol” could involve exploring new atom and exit-vector arrangements for [2.1.1] scaffolds . Additionally, the development of efficient methods for the synthesis of both reaction partners could grant fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .

Propriétés

IUPAC Name |

bicyclo[3.1.0]hexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXMZSYOSBDLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508139 | |

| Record name | Bicyclo[3.1.0]hexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.1.0]hexan-3-ol | |

CAS RN |

89489-26-9 | |

| Record name | Bicyclo[3.1.0]hexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

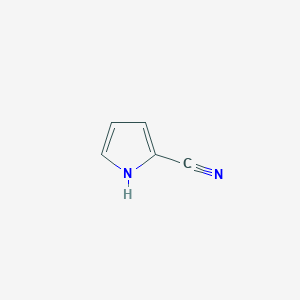

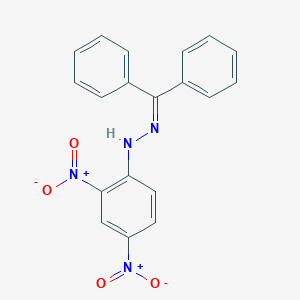

![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)